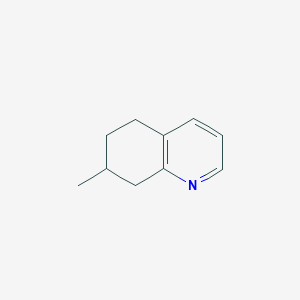

(R)-7-methyl-5,6,7,8-tetrahydroquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

®-7-methyl-5,6,7,8-tetrahydroquinoline is a chiral organic compound belonging to the class of tetrahydroquinolines These compounds are characterized by a quinoline core structure that is partially saturated, making them versatile intermediates in organic synthesis

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-7-methyl-5,6,7,8-tetrahydroquinoline typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of 7-methylquinoline using a chiral catalyst to ensure the ®-configuration. The reaction is usually carried out under mild conditions with hydrogen gas and a suitable solvent like ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of ®-7-methyl-5,6,7,8-tetrahydroquinoline can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of recyclable chiral catalysts and green solvents is also emphasized to make the process more sustainable.

Types of Reactions:

Oxidation: ®-7-methyl-5,6,7,8-tetrahydroquinoline can undergo oxidation reactions to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Further reduction of the compound can lead to fully saturated derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

Substitution: The methyl group at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like alkyl halides and acyl chlorides are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: 7-methylquinoline.

Reduction: 7-methyl-1,2,3,4-tetrahydroquinoline.

Substitution: 7-alkyl or 7-acyl derivatives of tetrahydroquinoline.

科学的研究の応用

Anticancer Activity

Research has shown that (R)-7-methyl-5,6,7,8-tetrahydroquinoline and its derivatives exhibit significant antiproliferative effects against various cancer cell lines. Key findings include:

- Cell Lines Tested : The compound has been tested against human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H) cells.

- Mechanism of Action : It induces mitochondrial membrane depolarization and increases reactive oxygen species (ROS) production in cancer cells, leading to cell cycle arrest and apoptosis .

Chiral Ligands in Asymmetric Catalysis

This compound serves as an effective chiral ligand in asymmetric catalysis. Its ability to form stable complexes with transition metals enhances catalytic reactivity in organic transformations. This application is crucial in synthesizing enantiomerically pure compounds for pharmaceuticals .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5,6,7,8-Tetrahydroquinoline | Unsubstituted at position 7 | Lacks chirality; limited biological activity |

| 2-Methyl-5,6,7,8-tetrahydroquinoline | Methyl group at position 2 | Different stereochemical properties affecting reactivity |

| 8-Amino-5,6,7,8-tetrahydroquinoline | Amino group at position 8 | Exhibits distinct biological activities as ligands |

| 3-Methyl-5,6,7,8-tetrahydroquinoline | Methyl group at position 3 | Similar but less studied for biological applications |

The unique chiral configuration of this compound enhances its potential in pharmaceutical applications compared to its non-chiral or differently substituted analogs.

Case Study 1: Antiproliferative Effects

A study investigated the antiproliferative activity of this compound derivatives on various cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation through mechanisms involving ROS generation and mitochondrial dysfunction. This highlights the compound's potential as a lead structure for developing new anticancer agents .

Case Study 2: Catalytic Applications

Another research focused on the use of this compound as a chiral ligand in metal-catalyzed reactions. The study demonstrated that the compound could enhance reaction rates and selectivity in asymmetric synthesis processes. This application underscores its importance in producing enantiomerically pure compounds essential for drug development .

作用機序

The mechanism of action of ®-7-methyl-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets. In biological systems, it can bind to receptors and enzymes, modulating their activity. The pathways involved include signal transduction and metabolic processes, where the compound acts as an agonist or antagonist, depending on the target.

類似化合物との比較

7-methylquinoline: Lacks the tetrahydro structure, making it less versatile in certain reactions.

5,6,7,8-tetrahydroquinoline: Lacks the methyl group, affecting its reactivity and applications.

(S)-7-methyl-5,6,7,8-tetrahydroquinoline: The enantiomer of the compound, which may have different biological activities.

Uniqueness: ®-7-methyl-5,6,7,8-tetrahydroquinoline stands out due to its specific ®-configuration and the presence of a methyl group at the 7th position

生物活性

(R)-7-methyl-5,6,7,8-tetrahydroquinoline is a chiral compound that has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the biological properties of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the tetrahydroquinoline family of compounds, characterized by a bicyclic structure that includes a saturated quinoline moiety. The presence of a methyl group at the 7-position contributes to its unique biological activity.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In a comparative study involving several derivatives of tetrahydroquinoline, it was found that the compound (R)-5a (a derivative closely related to this compound) displayed potent cytotoxic effects with IC50 values as low as 0.6 µM against colorectal adenocarcinoma (HCT-116) and ovarian carcinoma (A2780) cells .

Table 1: IC50 Values of (R)-5a Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (Colorectal) | 0.6 |

| A2780 (Ovarian) | 0.8 |

| HeLa (Cervical) | 1.2 |

| MSTO-211H (Mesothelioma) | 1.5 |

The mechanisms underlying the antiproliferative effects of this compound involve the induction of oxidative stress and mitochondrial dysfunction:

- Reactive Oxygen Species (ROS) Production : The compound significantly increases ROS levels in treated cells. For instance, in A2780 cells treated with (R)-5a at concentrations of 25 µM and 50 µM, ROS production was found to be over four times higher than in untreated controls .

- Mitochondrial Membrane Depolarization : Treatment with (R)-5a leads to mitochondrial depolarization, which is indicative of mitochondrial dysfunction—a critical event in triggering apoptosis in cancer cells .

- Cell Cycle Arrest : The compound has been shown to affect cell cycle phases in various cancer cell lines, leading to increased apoptosis rates .

Study on Colorectal Cancer

A recent study focused on the effects of a series of tetrahydroquinoline derivatives on colorectal cancer cells. Among these compounds, one derivative demonstrated significant inhibition of colony formation and cell migration in HCT-116 cells. This effect was attributed to the disruption of cellular redox balance and activation of autophagy pathways via PI3K/AKT/mTOR signaling .

Synthesis and Evaluation

The synthesis of chiral tetrahydroquinoline derivatives has been explored extensively. In one study, several derivatives were synthesized and evaluated for their biological activity. The results indicated that modifications at specific positions on the tetrahydroquinoline scaffold could enhance antiproliferative activity and selectivity towards cancer cells .

Table 2: Summary of Biological Evaluations

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| (R)-5a | A2780 | 0.8 | ROS production & mitochondrial depolarization |

| Derivative X | HCT-116 | 0.4 | Induction of autophagy |

| Derivative Y | HeLa | 1.1 | Cell cycle arrest |

特性

CAS番号 |

121283-06-5 |

|---|---|

分子式 |

C10H13N |

分子量 |

147.22 g/mol |

IUPAC名 |

7-methyl-5,6,7,8-tetrahydroquinoline |

InChI |

InChI=1S/C10H13N/c1-8-4-5-9-3-2-6-11-10(9)7-8/h2-3,6,8H,4-5,7H2,1H3 |

InChIキー |

QXBSOZVQPKHCHD-UHFFFAOYSA-N |

SMILES |

CC1CCC2=C(C1)N=CC=C2 |

異性体SMILES |

C[C@@H]1CCC2=C(C1)N=CC=C2 |

正規SMILES |

CC1CCC2=C(C1)N=CC=C2 |

同義語 |

Quinoline, 5,6,7,8-tetrahydro-7-methyl-, (R)- (9CI) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。